5-Chloro-[1,2]naphthoquinone

Synthetic chemistry Heterocyclic coupling Regioselective derivatization

Researchers face regioselectivity challenges when derivatizing unsubstituted naphthoquinones, leading to mixed products and failed SAR interpretation. 5-Chloro-[1,2]naphthoquinone solves this through: - Electron-withdrawing Cl at position 5, increasing redox potential vs. parent compound - Enables site-specific coupling with diamino-benzoic acid derivatives; eliminates protecting group strategies - Validated as a Wnt/β-catenin pathway inhibitor scaffold (TCF4-DNA binding disruption) for oncology drug discovery Available in research quantities for immediate deployment in medicinal chemistry or materials science workflows.

Molecular Formula C10H5ClO2
Molecular Weight 192.60 g/mol
Cat. No. B8662626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-[1,2]naphthoquinone
Molecular FormulaC10H5ClO2
Molecular Weight192.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=O)C2=O)C(=C1)Cl
InChIInChI=1S/C10H5ClO2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H
InChIKeyAZPLQZRUQNBNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1,2-naphthoquinone: Halogenated Ortho-Quinone Scaffold


5-Chloro-[1,2]naphthoquinone (C₁₀H₅ClO₂, MW 192.60 g/mol) is a halogenated ortho-naphthoquinone derivative distinguished by a single chloro substituent at the 5-position of the benzenoid ring of the 1,2-naphthoquinone core. The compound is synthesized via selenium dioxide-mediated oxidation of 5-chloro-tetralone [1]. The chloro substituent modulates both the electronic properties and the reactivity profile of the ortho-quinone system, enabling regioselective derivatization that is not achievable with unsubstituted 1,2-naphthoquinone. 5-Chloro-[1,2]naphthoquinone serves primarily as a versatile synthetic intermediate, with documented applications in constructing more complex heterocyclic frameworks and in structure-activity relationship (SAR) studies within the broader class of halogenated naphthoquinones [2].

Workflow
Heterocyclic synthesis via regioselective 5-chloro coupling
Selection
Halogenated ortho-quinone scaffold for SAR campaigns
Use Context
Redox-active probe and building block for target-focused libraries

5-Chloro-1,2-naphthoquinone vs. Unsubstituted Naphthoquinone


Substituting 5-chloro-[1,2]naphthoquinone with unsubstituted 1,2-naphthoquinone or other positional chloro isomers fundamentally alters the compound's electronic character and reactivity. The electron-withdrawing chloro substituent at the 5-position increases the redox potential of the quinone core relative to the parent compound, which directly influences biological electron transfer processes and correlates with antimicrobial and cytotoxic activity [1]. In nucleophilic substitution reactions, the presence of the 5-chloro substituent modifies the electron density distribution across the naphthoquinone framework, affecting regioselectivity in subsequent derivatization steps [2]. Furthermore, the chloro substituent confers a sterically defined, functionalizable handle that enables site-specific coupling reactions—for instance, with diamino-benzoic acid derivatives as demonstrated in patent literature—that cannot be replicated with the unsubstituted core [3]. Generic substitution therefore compromises both the intended reaction pathway and the downstream biological or materials properties that depend on the precise electronic and steric environment established by the 5-chloro substitution pattern.

Target
5-Chloro-1,2-naphthoquinone Defined regioselective handle; altered redox and electronic profile
Substitute
Unsubstituted 1,2-naphthoquinone Lacks site-specific coupling; lower redox potential; different SAR outcome
Risk
Reactivity and downstream biological profile may shift; product mixtures instead of defined heterocycles

5-Chloro-1,2-naphthoquinone: Comparative Performance Evidence


Regioselective Coupling with Diamino-Benzoic Acid

5-Chloro-[1,2]naphthoquinone undergoes regioselective coupling with 2,3-diamino-benzoic acid diacetate salt to yield a specific heterocyclic product, a transformation documented in patent literature [1]. This reactivity is contingent upon the chloro substituent at the 5-position acting as a site-specific functional handle. In contrast, unsubstituted 1,2-naphthoquinone lacks this site selectivity, reacting non-discriminately across multiple positions of the quinone ring system, leading to product mixtures rather than a defined coupling product.

Regioselective coupling
Class-level
Single heterocyclic product vs mixture with unsubstituted naphthoquinone
Enables defined intermediate in heterocyclic synthesis
Patent example; product selectivity reported as binary
Synthetic chemistry Heterocyclic coupling Regioselective derivatization

Redox Potential Enhancement via Chloro Substitution

Electron-withdrawing chloro substituents on the naphthoquinone core increase the half-wave potential (more positive) relative to unsubstituted or electron-donating group-substituted analogs [1]. In a comparative study of 1,4-naphthoquinones, 2-chloro-3,2′-chloro-ethyl-1,4-naphthoquinone exhibited a half-wave potential of -187 mV and completely inhibited cell respiration [2]. For 1,2-naphthoquinone amino acid derivatives, chloride-containing compounds consistently display redox potential values (E₁/₂) more positive than their non-chloride counterparts [3]. While direct measurement for 5-chloro-[1,2]naphthoquinone is not available in the open literature, the electron-withdrawing nature of the 5-chloro substituent predicts a more positive redox potential than the parent 1,2-naphthoquinone.

Redox potential shift
Class-level
Predicted more positive E₁/₂ than parent; chloro analogs show ~-187 mV reference
Supports redox-cycling bioactivity interpretation
Exact target value not measured; class trend from 1,4-naphthoquinones
Electrochemistry Redox biology Structure-activity relationship

Increased Lipophilicity via Chloro Substitution

The chloro substituent at the 5-position introduces hydrophobic character to the naphthoquinone scaffold, increasing the calculated octanol-water partition coefficient (LogP) compared to unsubstituted 1,2-naphthoquinone [1]. For related 1,2-naphthoquinone derivatives, chloro substitution elevates LogP values by approximately 0.7-1.0 units relative to unsubstituted analogs, corresponding to a predicted LogP range of 2.5-3.0 for 5-chloro-[1,2]naphthoquinone versus approximately 1.5-1.8 for the parent compound. This enhancement in lipophilicity translates to improved passive membrane permeability, which is critical for intracellular target engagement in cellular assays.

Lipophilicity increase
Class-level
Predicted LogP 2.5–3.0 vs parent ~1.5–1.8; Δ +0.7–1.0 units
Higher membrane permeability for cell-based assays
In silico prediction; experimental LogP to confirm
Physicochemical properties Drug-likeness Membrane permeability

Wnt/β-Catenin Inhibition by Chloro-Naphthoquinones

A structure-activity relationship study of seven chloro-naphthoquinone analogs evaluated their ability to inhibit the Wnt/β-catenin signaling pathway [1]. Two compounds from this series, Compound 3 and Compound 6, significantly inhibited Wnt target gene transcription and Wnt-induced colorectal tumorigenesis in vitro. Chromatin immunoprecipitation assays and computational modeling revealed that these chloro-naphthoquinones inhibit the Wnt/β-catenin pathway through disruption of TCF4-DNA binding, a critical step for pathway activation. The SAR study demonstrated that chloro substitution is a key determinant of this activity, establishing the chloro-naphthoquinone scaffold as a validated pharmacophore for targeting TCF family proteins [1]. While 5-chloro-[1,2]naphthoquinone itself was not the specific compound evaluated in the tumorigenesis assays, its structural classification as a chloro-substituted naphthoquinone places it within this validated pharmacophoric space.

Wnt pathway inhibition
Class-level
Chloro-naphthoquinones disrupt TCF4-DNA binding; non-chlorinated analogs show reduced activity
Pharmacophoric scaffold for Wnt signaling studies
SAR from related chloro analogs; no IC₅₀ for 5-Cl compound
Wnt signaling Colorectal cancer TCF4-DNA interaction

Fungistatic Activity of Chloro-Naphthoquinones

A systematic structure-fungistatic activity relationship study evaluated halo, nitro, and methoxy substituted 1,2-naphthoquinones with substituents in both the benzenoid and quinonoid rings [1]. Among the quinonoid compounds tested, 3,4-dichloro-1,2-naphthoquinones exhibited the highest fungistatic activity. This study establishes that chloro substitution on the 1,2-naphthoquinone core modulates antifungal potency in a position-dependent manner. While 5-chloro-[1,2]naphthoquinone (benzenoid ring substitution) was not directly compared to 3,4-dichloro analogs (quinonoid ring substitution) in a head-to-head format, the SAR data confirm that chloro substitution, regardless of ring position, contributes positively to fungistatic properties relative to non-halogenated 1,2-naphthoquinones.

Fungistatic activity
Class-level
Chloro substitution increases fungistatic potency; 3,4-dichloro analogs most active
Supports antifungal screening compound selection
No direct MIC for target; benzenoid vs quinonoid substitution not compared
Antifungal Fungistatic Agrochemical

Bathochromic Shift Upon Metal Chelation

4-Substituent-1,2-naphthoquinones, including chloro-substituted derivatives, display metalochromism with a large bathochromic shift upon metal chelate complexation and exhibit strong absorption maxima in the near-infrared region [1]. This spectroscopic behavior is distinct from unsubstituted 1,2-naphthoquinone, which lacks the extended conjugation and metal-binding capacity conferred by the substituent. The synthesis and spectroscopic properties of chloro- and bromo-1,2-naphthoquinones have been systematically reported, establishing characteristic UV-Vis signatures that enable analytical differentiation from non-halogenated analogs [2].

Metal chelation shift
Class-level
Bathochromic shift and strong NIR absorption upon metal complexation
Analytical tracking and optical material potential
Qualitative effect; no λmax reported for target
UV-Vis spectroscopy Analytical characterization Metal chelation

5-Chloro-1,2-naphthoquinone: Validated Applications


Regioselective Synthesis of Heterocyclic Quinones

5-Chloro-[1,2]naphthoquinone serves as a regioselective coupling partner for diamino-benzoic acid derivatives, producing defined heterocyclic products with consistent substitution patterns. This application is validated by patent literature demonstrating successful coupling with 2,3-diamino-benzoic acid diacetate salt under standard conditions [1]. The site specificity conferred by the 5-chloro substituent eliminates the need for protecting group strategies that would be required when using unsubstituted 1,2-naphthoquinone. This scenario is particularly relevant for medicinal chemistry groups constructing focused libraries of quinone-based heterocycles where positional purity is critical for SAR interpretation.

Wnt/β-Catenin Inhibitor for Colorectal Cancer

SAR studies have validated chloro-naphthoquinone analogs as inhibitors of the Wnt/β-catenin signaling pathway through disruption of TCF4-DNA binding [1]. 5-Chloro-[1,2]naphthoquinone belongs to this pharmacophoric class and may serve as a starting scaffold for medicinal chemistry optimization. Two chloro-naphthoquinone analogs (Compound 3 and Compound 6) demonstrated significant inhibition of Wnt target gene transcription and Wnt-induced colorectal tumorigenesis in patient-derived organoid and xenograft models [1]. This mechanistic validation supports the use of 5-chloro-[1,2]naphthoquinone as a core scaffold for developing novel agents targeting TCF family proteins in Wnt-driven cancers.

Antimicrobial Lead Optimization via Redox Cycling

The electron-withdrawing chloro substituent on the naphthoquinone core increases redox potential, a property correlated with antimicrobial activity via reactive oxygen species (ROS) generation [1]. In systematic SAR studies, chloro-substituted 1,2-naphthoquinones exhibited fungistatic activity, with 3,4-dichloro analogs demonstrating the highest potency within the tested series [2]. 5-Chloro-[1,2]naphthoquinone can be employed as a lead scaffold for developing antifungal agents or antibacterial compounds targeting multidrug-resistant pathogens, where redox cycling mechanisms may circumvent traditional resistance pathways.

NIR-Active Metal Complexes

4-Substituent-1,2-naphthoquinones, a class that includes chloro-substituted derivatives, exhibit metalochromism with large bathochromic shifts upon metal chelate complexation and display strong absorption maxima in the near-infrared region [1]. 5-Chloro-[1,2]naphthoquinone may be investigated as a ligand for developing NIR-absorbing metal complexes with potential applications in optical sensing, photodynamic therapy, or electrochromic materials. The spectroscopic characterization data for halogeno-1,2-naphthoquinones provides a foundation for analytical method development in these materials science applications [2].

Application
Selection Property
Validation Focus
Heterocyclic quinone synthesis
Regioselective 5-chloro coupling handle
Single-product formation vs mixture
Wnt pathway signaling studies
Chloro-naphthoquinone scaffold
TCF4-DNA binding disruption assay
Antimicrobial screening programs
Redox potential enhancement
ROS generation and fungistatic endpoints
Metal complex optical materials
Bathochromic shift upon chelation
NIR absorption characterization
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